
Chroman-6-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chroman-6-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of salicylaldehyde with malonic acid in the presence of a catalyst can yield this compound. Another method involves the use of chromone derivatives, which can be converted to this compound through reduction and subsequent carboxylation reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and hydrolysis. Advanced techniques like continuous flow synthesis and the use of immobilized catalysts can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Chroman-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry
Chroman-6-carboxylic acid serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it useful for creating more complex molecules, including pharmaceuticals and agrochemicals. The compound's unique structure allows for modifications that can lead to new derivatives with potentially enhanced properties.
Biology
In biological research, this compound can act as a probe or ligand in studies involving enzyme mechanisms and receptor interactions. Its structural features may influence biological activity, making it a candidate for investigating metabolic pathways or drug-receptor interactions.
Case Study: Enzymatic Resolution
Research has demonstrated the use of chroman derivatives in enzymatic processes. For instance, studies have shown that specific esterases can selectively resolve racemic mixtures of chroman-2-carboxylic acids into their enantiomers with high enantiomeric excess (ee), highlighting the compound's relevance in chiral synthesis and pharmaceutical applications .
Medicine
This compound derivatives have been investigated for their therapeutic potential in treating various conditions, including diabetes and lipid disorders. Patents have been filed for compounds derived from chroman carboxylic acids that exhibit significant biological activity against these diseases .
Example: Therapeutic Applications
A notable application is the development of chroman derivatives as anti-inflammatory agents. Research indicates that certain modifications of the chroman structure can enhance anti-inflammatory effects, making them potential candidates for drug development aimed at conditions such as chronic obstructive pulmonary disease (COPD) and asthma .
Industrial Applications
Beyond research settings, this compound finds utility in industrial applications. It can be incorporated into specialty chemicals and polymers due to its unique properties. The compound's stability and reactivity allow it to be used in producing materials with specific characteristics tailored for diverse applications.
Mechanism of Action
The mechanism of action of chroman-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate enzyme activity and influence cellular signaling pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
- Chroman-2-carboxylic acid
- Chroman-4-carboxylic acid
- 6-Hydroxychroman-2-carboxylic acid
Comparison: Chroman-6-carboxylic acid is unique due to the position of the carboxylic acid group on the sixth carbon of the chromane ring. This structural difference can influence its chemical reactivity and biological activity compared to other chromane derivatives. For example, chroman-2-carboxylic acid and chroman-4-carboxylic acid have carboxylic acid groups at different positions, leading to variations in their properties and applications.
Biological Activity
Chroman-6-carboxylic acid (CCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities, structure-activity relationships, and potential therapeutic applications of CCA, drawing from various research findings and case studies.
Overview of this compound
This compound is a derivative of the chroman scaffold, which is recognized for its broad range of pharmacological effects. The compound's molecular formula is and it has been identified as a promising candidate for further drug development due to its potential antileishmanial, anti-inflammatory, and cytotoxic properties .
Antileishmanial Activity
Recent studies have highlighted the antileishmanial properties of compounds derived from the chroman scaffold, including CCA. A series of synthesized thiochroman derivatives, including those with carboxyl substitutions, were evaluated against Leishmania (V) panamensis. Among these, several compounds exhibited potent activity with effective concentration (EC50) values below 10 µM, indicating strong potential for treating leishmaniasis .
Table 1: Antileishmanial Activity of Chroman Derivatives
Compound | EC50 (µM) | Selectivity Index |
---|---|---|
Compound 8d | <10 | >2.6 |
Compound 10d | <10 | >2.6 |
Control (Amphotericin B) | 0.05 | - |
Cytotoxicity
The cytotoxic effects of CCA and its derivatives have also been assessed in vitro. The structure-activity relationship (SAR) studies indicated that certain substitutions at the C-2 and C-3 positions significantly influenced both antileishmanial activity and cytotoxicity. Compounds with alkyl chains at C-2 showed enhanced leishmanicidal activity but increased cytotoxicity when substituted with phenyl groups .
The mechanism by which CCA exerts its biological effects is still under investigation. However, it has been suggested that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways. For instance, a recent study indicated that amides derived from this compound selectively inhibit M3 muscarinic receptors, showcasing their potential as targeted cholinolytic agents .
Table 2: Inhibition Potency of CCA Derivatives on M3 Receptors
Compound | pKB | IC50 (nM) |
---|---|---|
Compound 1 | 7.28 ± 0.70 | 52.5 |
Ipratropium Bromide | - | - |
Case Studies
- Antileishmanial Screening : A study synthesized thirty-two compounds based on the chroman scaffold to evaluate their effectiveness against intracellular amastigotes of Leishmania. The results demonstrated that specific structural modifications could enhance the efficacy against leishmaniasis while maintaining low cytotoxicity levels .
- Cholinergic Receptor Inhibition : Another investigation focused on the derivatives of this compound as selective M3 receptor inhibitors. The findings revealed that these compounds could potentially serve as new treatments for conditions like chronic obstructive pulmonary disease (COPD) and asthma by providing targeted action with reduced side effects compared to traditional treatments .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Chroman-6-carboxylic acid in laboratory settings?
- Methodological Answer : this compound can be synthesized via extraction from natural sources like Orostachys species using ethanol or methanol-based extraction, or through chemical synthesis by functionalizing chroman derivatives with carboxylic acid groups. Detailed protocols should include reagent purity, reaction conditions (temperature, catalysts), and purification steps (e.g., column chromatography). Safety protocols for handling corrosive acids and cadmium-containing reagents (if used) must be strictly followed .
Q. How should researchers characterize the structure of this compound?
- Methodological Answer : Structural characterization requires a combination of NMR (¹H, ¹³C, and 2D spectra for resonance assignments), IR spectroscopy (to confirm carboxylic acid C=O stretch), and mass spectrometry (for molecular weight validation). X-ray crystallography provides definitive confirmation of stereochemistry. Purity should be verified via HPLC with UV detection at 254 nm .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Wear PPE (gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact; in case of exposure, flush with water for 15 minutes. Acid-neutralizing materials (e.g., sodium bicarbonate) should be readily available. Follow institutional guidelines for hazardous waste disposal .
Q. What are the key steps in conducting a literature review on this compound?
- Methodological Answer : Use databases like SciFinder and PubMed with keywords "chroman derivatives" and "carboxylic acid bioactivity." Prioritize primary sources from peer-reviewed journals. Critically assess experimental methodologies in existing studies for reproducibility (e.g., solvent systems, assay conditions) .
Q. How to formulate a research hypothesis involving this compound's mechanism of action?
- Methodological Answer : Identify gaps in existing literature (e.g., conflicting reports on antioxidant activity). Develop hypotheses such as "this compound inhibits COX-2 via competitive binding at the active site." Validate through enzyme inhibition assays and molecular docking studies .
Advanced Research Questions
Q. How can conflicting spectroscopic data be resolved when characterizing this compound derivatives?
- Methodological Answer : Cross-validate results using complementary techniques (e.g., X-ray crystallography for ambiguous NMR peaks). Re-examine synthesis conditions for potential byproducts. Employ computational methods like density functional theory (DFT) to predict and compare theoretical vs. experimental spectra .
Q. What strategies address discrepancies in reported biological activities of this compound across studies?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, solvent controls) and replicate experiments under identical protocols. Perform meta-analyses to identify confounding variables (e.g., sample purity, solvent polarity). Use systematic reviews to contextualize findings within existing literature .
Q. How to design experiments to explore structure-activity relationships (SAR) of this compound analogs?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogenation at position 6 or methylation of the chroman ring). Test in vitro bioactivity (e.g., antimicrobial, antioxidant) and correlate with electronic/steric properties using QSAR models. Validate binding modes via molecular dynamics simulations .
Q. How to optimize the extraction yield of this compound from plant materials?
- Methodological Answer : Compare extraction methods (Soxhlet vs. ultrasound-assisted) and solvents (polar vs. non-polar). Apply response surface methodology (RSM) to model variables (e.g., temperature, solvent ratio). Quantify yields via LC-MS and optimize for scalability .
Q. What methodologies validate the purity of this compound in synthetic batches?
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKANGOXGBPILW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424707 | |
Record name | Chroman-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103203-84-5 | |
Record name | 3,4-Dihydro-2H-1-benzopyran-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103203-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chroman-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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